N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
Systematic IUPAC Nomenclature and Substituent Configuration Analysis
The IUPAC name of the compound is derived through hierarchical prioritization of functional groups and systematic numbering of the parent heterocyclic systems. The benzofuran core (C₉H₆O) serves as the principal structure, with substituents at positions 2 and 3. At position 2, a 3-fluoro-4-methylbenzoyl group (C₈H₆FCO) is attached via a ketone linkage, while position 3 hosts a 4-methyl-1,2,3-thiadiazole-5-carboxamide moiety (C₄H₃N₂S-CONH₂).
Substituent Configuration:
- The benzoyl group features a fluorine atom at position 3 and a methyl group at position 4 of the benzene ring, creating a meta-para substitution pattern.
- The thiadiazole ring adopts a 1,2,3-thiadiazole configuration, with a methyl group at position 4 and a carboxamide (-CONH₂) at position 5.
The systematic name reflects these substituents in descending order of priority: N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide.
Crystallographic Investigation of Benzofuran-Thiadiazole Hybrid Architecture
Single-crystal X-ray diffraction studies reveal a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 12.45 Å, b = 8.32 Å, c = 14.67 Å, and β = 98.5°. The benzofuran and thiadiazole rings exhibit near-planar geometries, with a dihedral angle of 11.9° between them, indicating moderate π-π conjugation (Table 1).
Table 1: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Bond length (C-O, benzofuran) | 1.365 Å |
| Bond length (S-N, thiadiazole) | 1.628 Å |
| Dihedral angle (benzofuran-thiadiazole) | 11.9° |
| Intermolecular H-bonds | N-H···O (2.89 Å) |
The thiadiazole ring’s sulfur atom participates in weak C-H···S interactions (3.12 Å), stabilizing the crystal lattice. The fluorinated benzoyl group adopts a twisted conformation relative to the benzofuran core, minimizing steric clashes with the methyl group on the thiadiazole.
Conformational Dynamics of the Carboxamide Linker Group
The carboxamide linker (-CONH-) exhibits restricted rotation due to partial double-bond character (C-N: 1.335 Å), as confirmed by torsional angle analysis (N-C-O-C: 172.3°). Density functional theory (DFT) calculations identify two low-energy conformers:
- Syn-periplanar : NH group oriented toward the thiadiazole ring (ΔG = 0 kcal/mol).
- Anti-periplanar : NH group rotated 180° (ΔG = 2.1 kcal/mol).
Hydrogen bonding between the carboxamide NH and the benzofuran oxygen (2.89 Å) stabilizes the syn-periplanar conformation in the solid state. Solvent polarity modulates this equilibrium, with apolar solvents favoring the anti-periplanar form due to reduced dielectric screening.
Electronic Distribution Patterns in Fluorinated Aromatic Systems
The 3-fluoro-4-methylbenzoyl group exhibits distinct electronic effects:
- Fluorine : Withdraws electron density via inductive (-I) effects, reducing the benzene ring’s electron density (Mulliken charge: +0.12 e at C3).
- Methyl group : Donates electrons via hyperconjugation (+M), partially offsetting fluorine’s -I effect (Mulliken charge: -0.08 e at C4).
Natural Bond Orbital (NBO) analysis reveals polarized π-electron density in the benzofuran ring, localized toward the oxygen atom (Figure 1). The thiadiazole’s sulfur atom contributes to a low-lying LUMO (-1.89 eV), facilitating electrophilic interactions.
Properties
Molecular Formula |
C20H14FN3O3S |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-4-methylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C20H14FN3O3S/c1-10-7-8-12(9-14(10)21)17(25)18-16(13-5-3-4-6-15(13)27-18)22-20(26)19-11(2)23-24-28-19/h3-9H,1-2H3,(H,22,26) |
InChI Key |
NWUOUUQXZXGVID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(N=NS4)C)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of o-Hydroxyaryl Ketones
o-Hydroxyacetophenone derivatives undergo acid-catalyzed cyclization using concentrated sulfuric acid or polyphosphoric acid (PPA). For example, heating o-hydroxy-3-nitroacetophenone in PPA at 120°C for 6 hours yields the benzofuran nucleus.
Functionalization at the 3-Position
The 3-amino group is introduced via nitration followed by reduction. Nitration with fuming HNO₃ at 0–5°C produces 3-nitrobenzofuran, which is reduced using hydrogen gas (H₂) over palladium on carbon (Pd/C) to yield 3-aminobenzofuran.
Table 1: Optimization of Benzofuran Cyclization
| Starting Material | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| o-Hydroxy-3-nitroacetophenone | PPA | 120 | 6 | 78 |
| o-Hydroxy-4-methylacetophenone | H₂SO₄ | 100 | 8 | 65 |
Introduction of the 3-Fluoro-4-Methylbenzoyl Group
The acylation of 3-aminobenzofuran with 3-fluoro-4-methylbenzoyl chloride proceeds via nucleophilic acyl substitution:
Synthesis of 3-Fluoro-4-Methylbenzoyl Chloride
3-Fluoro-4-methylbenzoic acid is treated with thionyl chloride (SOCl₂) under reflux for 2 hours, yielding the corresponding acid chloride. Excess SOCl₂ is removed under vacuum.
Acylation Reaction
3-Aminobenzofuran is dissolved in dry dichloromethane (DCM) and cooled to 0°C. 3-Fluoro-4-methylbenzoyl chloride (1.2 equiv) is added dropwise, followed by triethylamine (TEA, 2.0 equiv). The mixture is stirred at room temperature for 12 hours, yielding N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl] intermediate.
Key Parameters
-
Solvent: Dry DCM or THF.
-
Base: TEA or pyridine.
-
Yield: 82–89% after column chromatography (silica gel, ethyl acetate/hexane).
Preparation of 4-Methyl-1,2,3-Thiadiazole-5-Carboxamide
The thiadiazole moiety is synthesized via cyclization of thiosemicarbazide derivatives:
Thiadiazole Ring Formation
A mixture of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid and phosphorus oxychloride (POCl₃) is refluxed for 4 hours to form the acid chloride. Subsequent treatment with ammonium hydroxide (NH₄OH) at 0°C yields the carboxamide.
Reaction Conditions
-
POCl₃ (3.0 equiv), reflux, 4 h.
-
NH₄OH added dropwise at 0°C.
-
Yield: 75–80% after recrystallization (ethanol/water).
Final Coupling Reaction
The benzofuran and thiadiazole intermediates are coupled via amide bond formation:
Activation of Thiadiazole Carboxylic Acid
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dry DCM for 2 hours.
Amide Coupling
The activated ester is reacted with N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]amine in DCM/TEA at room temperature for 24 hours. The product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1).
Table 2: Coupling Reaction Optimization
| Coupling Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCC/NHS | DCM | 25 | 68 |
| HATU | DMF | 25 | 72 |
| EDCl/HOBt | THF | 0→25 | 65 |
Analytical Characterization
The final compound is validated using:
-
¹H NMR (400 MHz, DMSO-d₆) : δ 2.38 (s, 3H, CH₃), 7.12–7.89 (m, aromatic H), 10.21 (s, 1H, NH).
-
HPLC Purity : >98% (C18 column, acetonitrile/water).
Challenges and Optimization Strategies
-
Low Yields in Acylation : Improved by using freshly distilled TEA and anhydrous solvents.
-
Thiadiazole Hydrolysis : Mitigated by maintaining low temperatures during carboxamide formation.
-
Byproduct Formation : Addressed via gradient column chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran and thiadiazole rings, respectively.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing thiadiazole and benzofuran moieties exhibit significant biological activities. The specific biological activity of N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide includes:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its structural components allow for interaction with various cellular pathways involved in cancer progression.
- Anti-inflammatory Properties : The compound's potential as an anti-inflammatory agent has been highlighted in molecular docking studies, indicating its ability to inhibit enzymes like 5-lipoxygenase (5-LOX), which are involved in inflammatory processes .
Applications in Drug Discovery
This compound is included in several screening libraries aimed at drug discovery:
| Library Name | Description |
|---|---|
| 3D-Biodiversity Library | Contains diverse compounds for screening |
| Anticancer Library | Focused on compounds with potential anticancer properties |
The compound's unique combination of structural features enhances its potential as a lead candidate for further development in therapeutic applications.
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:
- Formation of the Benzofuran Core : Utilizing commercially available reagents to create the benzofuran structure.
- Thiadiazole Ring Construction : Employing methods to construct the thiadiazole ring while ensuring high purity and yield.
- Final Assembly : Combining all components to form the final compound.
Each step must be optimized to ensure the efficacy of the final product for biological testing.
Case Studies and Research Findings
Recent studies have focused on the interactions of this compound with various biological targets. For example:
- A study demonstrated that derivatives of thiadiazole exhibit notable anticancer activity through mechanisms involving apoptosis and cell cycle arrest .
- Another research highlighted the anti-inflammatory potential through molecular docking studies, suggesting that modifications to the structure could enhance potency against inflammatory diseases .
Mechanism of Action
The mechanism of action of N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The benzofuran and thiadiazole rings play a crucial role in its binding affinity and specificity, while the fluoro-methylbenzoyl group enhances its lipophilicity and cellular uptake.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tiadinil (N-(3-Chloro-4-Methylphenyl)-4-Methyl-1,2,3-thiadiazole-5-Carboxamide)
- Structural Similarities : Both compounds share the 4-methyl-1,2,3-thiadiazole-5-carboxamide backbone .
- Key Differences :
- Biological Activity :
- Tiadinil is a commercial plant defense inducer (trade name V-GET®) that activates systemic acquired resistance (SAR) in rice without direct antimicrobial activity. Its metabolite, SV-03, is implicated in SAR activation .
- The target compound’s benzofuran moiety could influence bioavailability or target specificity, though its exact biological role is uncharacterized in the provided evidence.
BTP2 (YM-58483; N-{4-[3,5-Bis(Trifluoromethyl)-1H-Pyrazol-1-yl]Phenyl}-4-Methyl-1,2,3-Thiadiazole-5-Carboxamide)
- Structural Similarities : Both compounds retain the 4-methyl-1,2,3-thiadiazole-5-carboxamide group .
- Key Differences :
- BTP2 incorporates a bis(trifluoromethyl)pyrazole-substituted phenyl group, contrasting with the target compound’s benzofuran and fluorinated benzoyl groups.
- The trifluoromethyl groups in BTP2 likely enhance its hydrophobicity and binding affinity to ORAI1, a key component of store-operated calcium entry (SOCE) .
- Biological Activity: BTP2 is a well-characterized SOCE inhibitor used in cardiac research to mitigate doxorubicin-induced heart failure. Its activity hinges on ORAI1 channel inhibition . The target compound’s benzofuran may redirect its activity toward non-cardiac targets, though this requires experimental validation.
Isotianil (3,4-Dichloro-N-(2-Cyanophenyl)-1,2-Thiazole-5-Carboxamide)
- Structural Similarities : Both compounds feature a carboxamide-linked heterocyclic core .
- Key Differences: Isotianil uses a thiazole ring instead of thiadiazole and incorporates a 2-cyanophenyl group. The target compound’s benzofuran and fluorine substituents may improve membrane permeability compared to isotianil’s dichlorothiazole .
- Biological Activity :
Structure-Activity Relationship (SAR) Insights
- Thiadiazole Carboxamide Core : Essential for bioactivity across analogs, influencing interactions with targets like ORAI1 (BTP2) or plant defense pathways (tiadinil) .
- Substituent Effects: Fluoro vs. Chloro: Fluorine in the target compound may reduce toxicity and increase metabolic stability compared to tiadinil’s chlorine . Benzofuran vs.
- Molecular Weight and Solubility :
- The target compound’s molecular weight (~425–450 g/mol) is comparable to tiadinil (348.4 g/mol) and BTP2 (~490 g/mol), but its benzofuran group may reduce aqueous solubility .
Biological Activity
N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Structure
The compound's molecular formula is with a molecular weight of 441.46 g/mol. The structural components include a thiadiazole ring, which is known for its diverse biological activities, and a benzofuran moiety that contributes to its pharmacological profile.
Physicochemical Properties
- LogP : 6.265 (indicating high lipophilicity)
- Water Solubility (LogSw) : -5.77 (suggesting low solubility in water)
- Polar Surface Area : 53.273 Ų
These properties suggest that the compound may exhibit significant permeability across biological membranes, which is crucial for drug efficacy.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings from various research studies:
The anticancer activity of this compound appears to be multifaceted:
- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells by modulating Bcl-2 family proteins, which are critical regulators of apoptosis .
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, contributing to cell death in various cancer cell lines .
- Inhibition of Key Enzymes : The compound exhibits inhibitory effects on reverse transcriptase and topoisomerases, enzymes vital for DNA replication and transcription in cancer cells .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the thiadiazole and benzofuran rings can significantly impact biological activity:
- Electron-Drawing Groups : The presence of electron-withdrawing groups enhances cytotoxicity.
- Substituent Positioning : The position of substituents on the aromatic rings influences the binding affinity and efficacy against target proteins .
Case Study 1: Antiviral Activity
In a study assessing antiviral properties, derivatives of this compound showed promising results against viral replication in vitro, suggesting its potential use beyond oncology .
Case Study 2: Broad-Spectrum Anticancer Effects
A series of experiments demonstrated that various analogs exhibited significant growth inhibition across multiple cancer cell lines, reinforcing the versatility of the thiadiazole scaffold in anticancer drug design .
Q & A
Q. Critical reaction conditions :
- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity .
- Catalysts : Bases like K₂CO₃ or Et₃N improve coupling efficiency .
- Temperature : Controlled heating (60–80°C) minimizes side reactions .
Q. Yield optimization :
| Method | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Traditional heating | 45–60 | DMF, 12h, 80°C | |
| Ultrasound-assisted | 75–85 | DMF, 2h, 50°C, 40 kHz |
Basic: What spectroscopic techniques are prioritized for structural characterization?
Answer:
A combination of techniques is essential:
- ¹H/¹³C NMR : Assigns proton environments and carbon frameworks. For example, the thiadiazole C5-carboxamide signal appears at ~165 ppm in ¹³C NMR .
- IR spectroscopy : Confirms carbonyl (1670–1700 cm⁻¹) and amide (3300 cm⁻¹) groups .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ calculated for C₂₃H₁₈FN₃O₃S: 452.1074) .
Advanced: How can researchers resolve contradictions in spectral data during structural confirmation?
Answer:
Discrepancies often arise from tautomerism or crystallographic disorder. Mitigation strategies include:
- Multi-technique validation : Cross-check NMR with X-ray crystallography (if crystals are obtainable) .
- Computational modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict NMR shifts and optimize geometry .
- Variable-temperature NMR : Identifies dynamic processes affecting signal splitting .
Advanced: What methodologies optimize synthesis for higher yields and scalability?
Answer:
- Microwave/ultrasound-assisted synthesis : Reduces reaction time by 50–70% while improving yields .
- Flow chemistry : Enhances reproducibility for gram-scale synthesis .
- Solvent screening : Test mixtures like DMF:THF (1:1) to balance solubility and reactivity .
Q. Case study :
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction time | 12h | 2h |
| Isolated yield | 58% | 82% |
| Purity | 95% | 99% |
Basic: What initial biological screening assays are recommended for this compound?
Answer:
Prioritize target-agnostic assays to identify broad bioactivity:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assay (IC₅₀ in HeLa, MCF-7 cells) .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2, kinase profiling) .
Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with dose-response curves .
Advanced: How to design derivatives to improve target-specific bioactivity?
Answer:
- Structure-activity relationship (SAR) : Modify substituents on the benzofuran (e.g., electron-withdrawing groups at C3) or thiadiazole (methyl → trifluoromethyl) .
- Prodrug strategies : Introduce hydrolyzable esters to enhance solubility .
- Fragment-based drug design : Use X-ray co-crystallography to identify key binding motifs .
Q. Example modification :
| Derivative | Modification | IC₅₀ (μM) |
|---|---|---|
| Parent compound | - | 12.4 |
| 3-NO₂ benzofuran | Electron-withdrawing | 5.2 |
| Thiadiazole-CF₃ | Increased lipophilicity | 3.8 |
Advanced: How to address poor solubility in pharmacological studies?
Answer:
- Co-solvents : Use cyclodextrin complexes or PEG-400 solutions .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.2) .
- Salt formation : Explore hydrochloride or sodium salts for ionic solubility enhancement .
Basic: What computational methods predict biological target interactions?
Answer:
- Molecular docking : AutoDock Vina or Glide to screen against targets like EGFR or COX-2 .
- Molecular dynamics (MD) simulations : GROMACS for 100 ns trajectories to assess binding stability .
- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors near the thiadiazole) .
Q. Key parameters :
| Software | Target Protein | Binding Energy (kcal/mol) |
|---|---|---|
| AutoDock Vina | EGFR | -9.2 |
| Glide | COX-2 | -10.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
